molecular formula C19H19N5 B1204961 Pitrazepin CAS No. 90685-01-1

Pitrazepin

Cat. No. B1204961
CAS RN: 90685-01-1
M. Wt: 317.4 g/mol
InChI Key: GXFWOMYQHNODFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitrazepin is a N-arylpiperazine.

Scientific Research Applications

Interaction with GABA/Benzodiazepine Receptors

Pitrazepin, a potent GABA_A receptor antagonist, exhibits competitive inhibition of the GABA_A receptor, which is coupled to diazepam and TBPS binding sites. It acts as a non-selective GABA antagonist, affecting glycine receptors at low concentrations (Braestrup & Nielsen, 1985). Furthermore, it has been observed to antagonize the effects of GABA in different GABAA receptors in a concentration-dependent manner, without interacting with the benzodiazepine receptor site (Demuro et al., 1999).

Novel Antagonistic Properties

Pitrazepin is distinguished from other GABA antagonists like bicuculline by its chemical structure and interaction with muscimol and flunitrazepam binding sites. Its antagonistic action reduces inhibitory postsynaptic potentials and induces bursting activity in hippocampus and hypothalamus cultures (Gähwiler et al., 1984). This demonstrates its selective interaction with the GABAA site.

Interactions with Other Neurotransmitter Receptors

Pitrazepin also exhibits pharmacological actions on acetylcholine currents in oocytes expressing nicotinic acetylcholine receptors, indicating its potential use in studying antipsychotic drugs (Demuro & Miledi, 2006). Its crystal structure and interaction with GABA receptors have been analyzed to understand its binding affinity and antagonistic properties (Boulanger et al., 1989).

properties

CAS RN

90685-01-1

Product Name

Pitrazepin

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2

InChI Key

GXFWOMYQHNODFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Canonical SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Other CAS RN

90685-01-1

synonyms

3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
pitrazepin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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